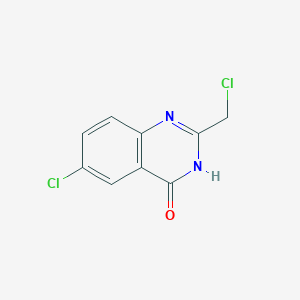
6-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Übersicht
Beschreibung
“6-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered privileged structures in medicinal chemistry .
Chemical Reactions Analysis
Quinazolinone derivatives possess a wide range of bioactivities, which are often influenced by substitutions at various positions on the quinazolinone ring . For instance, substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“6-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a part of a class of compounds known as quinoxaline derivatives . These compounds have been synthesized and evaluated as potential acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are a class of drugs used to treat diseases like Alzheimer’s and Myasthenia Gravis.
Methods of Application or Experimental Procedures
The quinoxaline derivatives were synthesized and their inhibitory activity against acetylcholinesterase (AChE) was evaluated . The compounds showed potent inhibitory activity with IC 50 values ranging from 0.077 to 50.080 µM . Some compounds also showed potent butyrylcholinesterase (BChE) inhibitory activity with IC 50 values of 14.91 to 60.95 µM .
Results or Outcomes
The most potent compound identified was a mixed-type AChE inhibitor . The compounds were found to prefer the peripheral anionic site (PAS) to the catalytic anionic site (CAS), which is different from other AChE inhibitors . No cytotoxicity from the quinoxaline derivatives was noticed in the human neuroblastoma cell line (SHSY5Y) .
Zukünftige Richtungen
Quinazolinones and their derivatives, including “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, have a wide range of biological activities, making them promising candidates for the development of new therapeutics . Future research could focus on further exploring the structure-activity relationships of these compounds, investigating their mechanisms of action, and developing efficient synthetic methods for their preparation .
Eigenschaften
IUPAC Name |
6-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOWSVACVDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
CAS RN |
2856-54-4 | |
| Record name | 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)

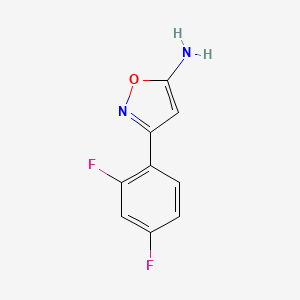
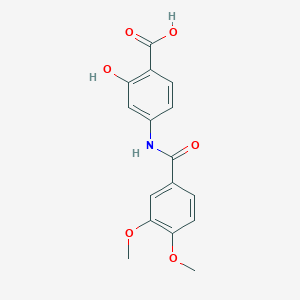
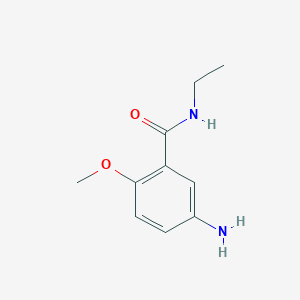
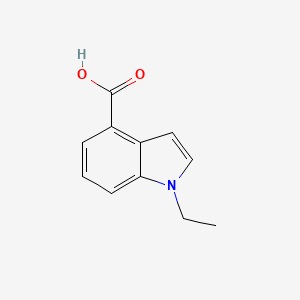
![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
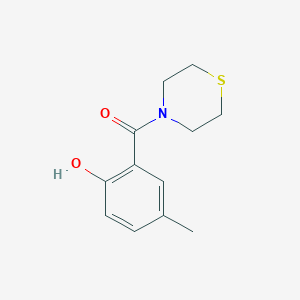
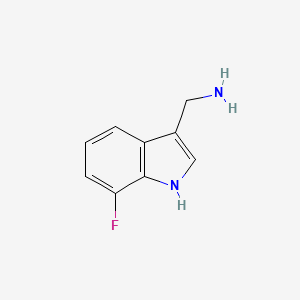
![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
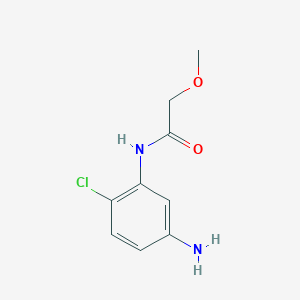
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
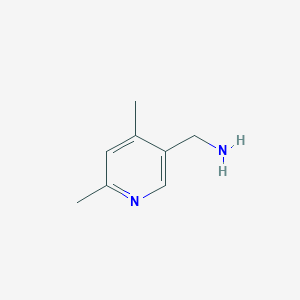
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)